![molecular formula C9H13ClN4 B13208499 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro group, a methylamino propyl chain, and an acetonitrile group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylamino Propyl Chain: This step involves the alkylation of the imidazole ring with 3-chloropropylamine under basic conditions.
Addition of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines, thiols, or alkoxides replace the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.
科学的研究の応用
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-chloro-1,3-dimethylimidazolinium chloride
- 2-chloro-1,3-dimethylimidazolium chloride
- 2-chloro-1,3-dimethylimidazolidinium chloride
Uniqueness
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is unique due to the presence of the methylamino propyl chain and acetonitrile group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC名 |
2-[2-chloro-3-[3-(methylamino)propyl]imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C9H13ClN4/c1-12-5-2-6-14-8(3-4-11)7-13-9(14)10/h7,12H,2-3,5-6H2,1H3 |
InChIキー |
JVYBBGMGXFGRJJ-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1C(=CN=C1Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


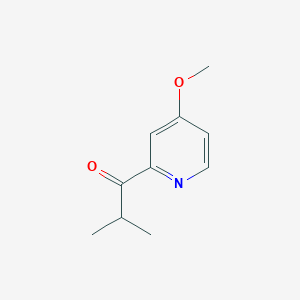
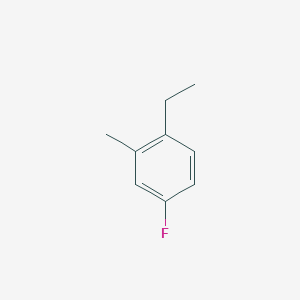

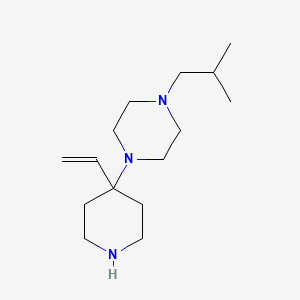


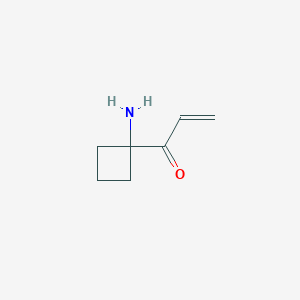
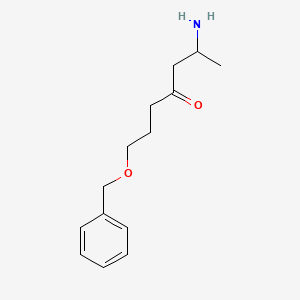

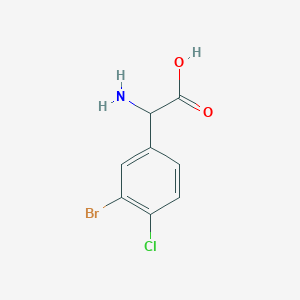
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)

![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)
